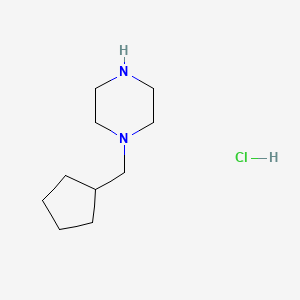

1-(Cyclopentylmethyl)piperazine hydrochloride

Description

BenchChem offers high-quality 1-(Cyclopentylmethyl)piperazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Cyclopentylmethyl)piperazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(cyclopentylmethyl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2.ClH/c1-2-4-10(3-1)9-12-7-5-11-6-8-12;/h10-11H,1-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGRRYQRKCOGWDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CN2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80743706 | |

| Record name | 1-(Cyclopentylmethyl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048649-04-2, 1215167-72-8 | |

| Record name | Piperazine, 1-(cyclopentylmethyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1048649-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Cyclopentylmethyl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Preparation of 1-(Cyclopentylmethyl)piperazine Hydrochloride

Executive Summary

1-(Cyclopentylmethyl)piperazine is a specialized heterocyclic amine characterized by a six-membered piperazine core substituted with a lipophilic cyclopentylmethyl group[1]. In medicinal chemistry and drug development, piperazine derivatives are foundational scaffolds, frequently deployed in the synthesis of anxiolytics, antidepressants, and agents targeting neurological disorders[1].

While the free base form of 1-(Cyclopentylmethyl)piperazine is a liquid with moderate solubility in polar solvents[1], pharmaceutical applications typically require its conversion into a stable salt form—most commonly the hydrochloride (HCl) or dihydrochloride salt—to optimize bioavailability, crystalline stability, and handling[2]. This whitepaper details the structural logic, synthetic methodology, and analytical validation required to successfully isolate and verify 1-(Cyclopentylmethyl)piperazine hydrochloride.

Structural and Physicochemical Profiling

The structural modification of attaching a cyclopentylmethyl group to one of the nitrogen atoms in the piperazine ring significantly alters the molecule's pharmacokinetic profile[1]. The secondary amine of the piperazine ring remains available for protonation or further derivatization, while the cycloalkyl moiety increases the overall lipophilicity (LogP), enhancing blood-brain barrier (BBB) penetration capabilities essential for CNS-active compounds.

Quantitative Data Summary

To facilitate experimental design, the physicochemical properties of the free base and its corresponding hydrochloride salts are summarized below:

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Typical Purity Target |

| 1-(Cyclopentylmethyl)piperazine (Free Base) | 82500-22-9 | C₁₀H₂₀N₂ | 168.28 | Liquid | ≥95%[1] |

| 1-(Cyclopentylmethyl)piperazine hydrochloride | 1215167-72-8 | C₁₀H₂₁ClN₂ | 204.74 | Solid | ≥98%[2] |

| 1-(Cyclopentylmethyl)piperazine dihydrochloride | 1048649-04-2 | C₁₀H₂₂Cl₂N₂ | 241.21 | Solid | ≥98% |

Mechanistic Role in Medicinal Chemistry

The rationale behind utilizing 1-(Cyclopentylmethyl)piperazine in drug discovery stems from its dual-action binding capabilities. The protonated piperazine nitrogen acts as a critical hydrogen-bond donor/acceptor, anchoring the molecule to target receptors (e.g., G-protein coupled receptors like 5-HT or Dopamine receptors). Concurrently, the cyclopentylmethyl group occupies hydrophobic pockets within the receptor's binding site, driving binding affinity and selectivity[1].

Structural contributions of the compound to CNS receptor binding.

Synthetic Methodology: Salt Formation Workflow

Converting the liquid free base into a crystalline hydrochloride salt is a critical step for formulation. The following protocol outlines the synthesis of the mono-hydrochloride salt, designed with strict causality to prevent degradation and ensure high yield.

Step-by-Step Protocol: Synthesis of the Hydrochloride Salt

-

Phase Preparation (Solvation):

-

Action: Dissolve 10.0 g of 1-(Cyclopentylmethyl)piperazine (free base) in 100 mL of anhydrous methyl tert-butyl ether (MTBE).

-

Causality: MTBE is selected over diethyl ether due to its higher flash point and lower propensity for peroxide formation. Anhydrous conditions are mandatory to prevent the formation of sticky hydrates, ensuring the final product precipitates as a distinct crystalline solid.

-

-

Thermal Control:

-

Action: Cool the reaction vessel to 0–5 °C using an ice-water bath under a continuous nitrogen sweep.

-

Causality: The protonation of the amine is highly exothermic. Controlling the temperature mitigates solvent boil-off and prevents thermal degradation or discoloration of the sensitive amine.

-

-

Stoichiometric Acid Addition:

-

Action: Dropwise, add 1.05 molar equivalents of anhydrous HCl (typically delivered as a 2.0 M solution in diethyl ether).

-

Causality: A slight stoichiometric excess (1.05 eq) ensures complete conversion to the mono-hydrochloride without pushing the reaction toward the dihydrochloride species (which requires >2.0 eq).

-

-

Crystallization and Isolation:

-

Action: Remove the ice bath and allow the suspension to stir at ambient temperature (20–25 °C) for 2 hours. Filter the resulting white precipitate under vacuum.

-

Causality: The 2-hour maturation period allows the crystal lattice to organize fully, increasing particle size and preventing filter blinding during isolation.

-

-

Washing and Drying:

-

Action: Wash the filter cake with 2 x 20 mL of cold, anhydrous MTBE. Dry the solid in a vacuum oven at 40 °C to a constant weight.

-

Causality: Cold MTBE washes away unreacted free base and trace impurities without dissolving the product. Vacuum drying removes residual solvents without risking thermal decomposition.

-

Workflow of 1-(Cyclopentylmethyl)piperazine hydrochloride synthesis.

Analytical Validation and Quality Control

To establish a self-validating system, the identity and purity of the synthesized hydrochloride salt must be orthogonally confirmed. Relying on a single analytical method introduces a high risk of false positives.

Self-Validating Analytical Workflow

-

High-Performance Liquid Chromatography (HPLC-UV):

-

Method: C18 Reverse-Phase column; Mobile Phase A: Water (0.1% Trifluoroacetic acid, TFA); Mobile Phase B: Acetonitrile (0.1% TFA).

-

Causality: Because the piperazine core is highly basic, running it on a standard silica-based C18 column without an ion-pairing agent will result in severe peak tailing. TFA acts as an ion-pairing agent, neutralizing the charge interactions with residual silanols and yielding sharp, quantifiable peaks.

-

-

Mass Spectrometry (ESI-MS):

-

Method: Positive Electrospray Ionization (ESI+).

-

Expected Result: A base peak at m/z 169.1 [M+H]⁺.

-

Causality: The mass spectrometer detects the protonated free base (168.28 + 1.008). The chloride counterion is not detected in positive ion mode, confirming the organic framework's integrity.

-

-

Proton Nuclear Magnetic Resonance (¹H-NMR):

-

Method: D₂O or DMSO-d₆ solvent.

-

Causality: Integration of the protonated piperazine nitrogen (NH₂⁺) against the distinct multiplet signals of the cyclopentyl ring confirms the exact stoichiometry (mono- vs. di-hydrochloride).

-

References

Sources

Technical Guide: Solubility Profile & Phase Transfer of 1-(Cyclopentylmethyl)piperazine Hydrochloride

[1]

Executive Summary

This guide details the physicochemical behavior of 1-(Cyclopentylmethyl)piperazine hydrochloride , a critical intermediate in the synthesis of GPCR ligands and bioactive piperazine derivatives.

The solubility profile of this compound is defined by its ionic character .[1][2][3] As a hydrochloride salt (typically dihydrochloride in excess acid), it exhibits high aqueous solubility due to ion-dipole interactions, moderate solubility in polar protic solvents (methanol/ethanol), and negligible solubility in non-polar organics (hexane, ether).[1]

Understanding this profile is essential for two primary workflows:

Part 1: Chemical Profile & Stoichiometry[1]

Before assessing solubility, the salt form must be defined.[3] The piperazine ring contains two basic nitrogen atoms.[1][3]

| Property | Data | Notes |

| Compound Name | 1-(Cyclopentylmethyl)piperazine dihydrochloride | Most common stable salt form.[1] |

| CAS (Salt) | 1048649-04-2 (Dihydrochloride) | Free base CAS: 21043-40-3.[1][3] |

| Molecular Weight | ~241.20 g/mol (2HCl) | Free base MW: ~168.28 g/mol .[1][3] |

| pKa (Predicted) | N1: ~5.3, N4: ~9.7 | N4 is the more basic secondary amine.[1][3] |

| LogP (Free Base) | ~1.5 - 2.0 | Lipophilic cyclopentyl group increases LogP.[1][3] |

| LogP (Salt) | < 0 (Highly Hydrophilic) | Salt formation drastically reduces LogP.[1][3] |

The Stoichiometry Factor

Part 2: Solubility Matrix

The following data summarizes the saturation behavior of the hydrochloride salt at ambient temperature (25°C).

| Solvent Class | Specific Solvent | Solubility Rating | Mechanism/Observation |

| Aqueous | Water (pH < 7) | Freely Soluble (>100 mg/mL) | Driven by ion-dipole hydration of the ammonium cation and chloride anion.[1] |

| Polar Protic | Methanol | Soluble | High dielectric constant allows partial solvation of ions.[1][3] |

| Polar Protic | Ethanol | Sparingly Soluble | Solubility increases significantly with heat (reflux).[1][3] Used for recrystallization.[1][2][3] |

| Polar Aprotic | DMSO / DMF | Soluble | High polarity dissolves the salt, but recovery is difficult (high boiling point).[1][3] |

| Chlorinated | Dichloromethane (DCM) | Insoluble | The salt lattice energy exceeds the solvation energy of DCM.[1][3] |

| Non-Polar | Hexane / Diethyl Ether | Insoluble | Used as "Anti-Solvents" to precipitate the salt from alcohols.[1][3] |

Mechanistic Insight: The Lattice Energy Barrier

The hydrochloride salt forms a stable crystal lattice held together by strong electrostatic forces.[3] To dissolve, a solvent must overcome this lattice energy.[3]

Part 3: Phase Transfer & Extraction Strategy (The "pH-Switch")[1]

The most powerful technique for handling this compound is the pH-Switch .[1][3] By adjusting the pH, you can toggle the compound between its water-soluble salt form and its organic-soluble free base form.[1]

Diagram: The Solubility Switch Mechanism

Caption: The reversible transition between the hydrophilic salt and lipophilic free base allows for purification via liquid-liquid extraction.

Protocol: Free-Basing for Organic Extraction

Objective: Convert the hydrochloride salt into the free base to extract it into Dichloromethane (DCM) or Ethyl Acetate.[1][3]

-

Dissolution: Dissolve 1.0 g of 1-(Cyclopentylmethyl)piperazine hydrochloride in 10 mL of distilled water.

-

Basification: Slowly add 2M NaOH (aq) while stirring until pH reaches 12–14.

-

Extraction: Add 15 mL of DCM. Shake vigorously and vent.

-

Drying: Dry the organic layer over anhydrous

.[1][3][4] -

Recovery: Evaporate the solvent in vacuo to obtain the free base oil.[1][3]

Part 4: Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Purpose: To determine the exact saturation point in a specific solvent (e.g., Ethanol) for process optimization.[3]

-

Preparation: Weigh 500 mg of the hydrochloride salt into a scintillation vial.

-

Addition: Add the solvent (e.g., Ethanol) in 100

L increments at 25°C. -

Agitation: Vortex for 1 minute after each addition.

-

Endpoint: Record the volume (

) where no solid remains visible.[1][3] -

Calculation:

Protocol B: Anti-Solvent Crystallization (Purification)

Purpose: To purify the salt from reaction impurities.[1][3]

-

Dissolution: Dissolve crude salt in the minimum amount of hot Methanol (60°C).

-

Filtration: Filter while hot to remove insoluble mechanical impurities.[1][3]

-

Precipitation: Slowly add Diethyl Ether (or Acetone) to the filtrate while stirring.

-

Cooling: Cool the mixture to 0°C for 2 hours.

-

Collection: Filter the white precipitate and wash with cold Ether.[1][3]

Part 5: Critical Process Parameters (CPP)

The Common Ion Effect

If attempting to dissolve the salt in aqueous HCl (e.g., 1M HCl), solubility will decrease drastically compared to pure water. The high concentration of chloride ions (

Hygroscopicity

Piperazine hydrochloride salts are hygroscopic.[1][3]

-

Storage: Store under nitrogen in a desiccator.

-

Handling: Weigh quickly to prevent water uptake, which alters the effective molecular weight and stoichiometry.[3]

Diagram: Workup Decision Tree

Caption: Decision logic for isolating the piperazine derivative based on physical state.

References

-

PubChem. 1-(Cyclopropylmethyl)piperazine dihydrochloride (Analogous Structure Data).[1][3] National Library of Medicine.[1][3] Available at: [Link][1][3]

-

Google Patents. Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine (CN108341792B).[1][3] Describes acid/base extraction workup. Available at:

Sources

- 1. 1-(Cyclopropylmethyl)piperazine--hydrogen chloride (1/2) | C8H18Cl2N2 | CID 18403316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1-Cyclopentylpiperazine | C9H18N2 | CID 806421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Preparation method of 1-cyclohexylpiperazine - Eureka | Patsnap [eureka.patsnap.com]

Technical Guide: pKa Profiling and Formulation Strategies for 1-(Cyclopentylmethyl)piperazine Hydrochloride

Executive Summary

1-(Cyclopentylmethyl)piperazine hydrochloride is a piperazine derivative often utilized as a pharmacophore in the development of ligands for G-protein coupled receptors (GPCRs), particularly in histamine and serotonin receptor modulation.

For formulation scientists, the critical physicochemical attribute of this molecule is its diprotic ionization profile . The piperazine core contains two basic nitrogen centers with distinct pKa values.[1][2][3] Understanding the precise dissociation constants (pKa) is non-negotiable for designing stable parenteral solutions, optimizing oral bioavailability, and controlling salt disproportionation.

This guide provides an authoritative analysis of the ionization behavior of 1-(Cyclopentylmethyl)piperazine, derived from structural activity relationships (SAR) of close analogs, and details a self-validating experimental protocol for confirming these values in a development setting.

Part 1: Physicochemical Profile & Ionization Logic

Structural Ionization Centers

The molecule consists of a piperazine ring N-substituted with a cyclopentylmethyl group. This creates two distinct ionization centers:

-

N4 (Distal Nitrogen): A secondary amine. This is the most basic center.[3] Sterically unhindered and electron-rich, it is the first to accept a proton.

-

N1 (Proximal Nitrogen): A tertiary amine substituted with the cyclopentylmethyl group. This center is less basic due to the inductive effects of the alkyl substituent and increased steric bulk.

Predicted pKa Values

While specific experimental data for this exact derivative is often proprietary, we can derive high-confidence estimates based on the thermodynamic data of structural analogs (e.g., 1-cyclopropylmethylpiperazine and 1-methylpiperazine).

| Ionization Center | Type | Estimated pKa | Formulation Impact |

| pKa₂ (N4) | Secondary Amine | 9.1 – 9.3 | Determines the pH of maximum solubility. Above pH 9.3, the free base precipitates. |

| pKa₁ (N1) | Tertiary Amine | 5.3 – 5.5 | Critical for buffer selection. At pH < 5.3, the molecule is fully protonated (dicationic), maximizing solubility. |

Scientific Rationale: Unsubstituted piperazine has pKa values of approximately 5.35 and 9.[1]73. N-alkylation typically lowers the pKa of the distal nitrogen by 0.4–0.7 units due to electronic redistribution and solvation penalties. The cyclopentyl group adds lipophilicity (LogP ~2.[4]5) but does not significantly alter the electronic induction compared to a methyl or ethyl group.

Species Distribution

-

pH < 5.0: Predominantly Dicationic (BH₂²⁺) . High aqueous solubility.

-

pH 5.5 – 9.0: Predominantly Monocationic (BH⁺) . The proton resides on the N4 secondary amine.

-

pH > 9.5: Predominantly Neutral Free Base (B) . Low aqueous solubility; risk of precipitation.

Part 2: Experimental Determination Protocol (Potentiometric Titration)

The "Self-Validating" Workflow

This protocol includes built-in checks to ensure data integrity, specifically addressing the "Carbonate Error" common in amine titrations.

Reagents:

-

Analyte: ~5 mg 1-(Cyclopentylmethyl)piperazine hydrochloride (accurately weighed).

-

Titrant: 0.1 M NaOH (Carbonate-free, standardized against KHP).

-

Ionic Strength Adjuster (ISA): 0.15 M KCl (mimics physiological ionic strength).

-

Inert Gas: Argon or Nitrogen (High Purity).

Step-by-Step Methodology:

-

System Blanking: Titrate the blank solvent (0.15 M KCl) first. If the curve deviates from theoretical water dissociation, contaminants (CO₂) are present.

-

Dissolution: Dissolve the hydrochloride salt in 30 mL of degassed ISA. Note: If using the free base, add 1 equivalent of HCl to start in the fully protonated state.

-

Alkalimetric Titration: Titrate with 0.1 M NaOH using dynamic dosing (smaller increments near inflection points).

-

Bjerrum Plot Analysis: Convert the volume of NaOH added to the average number of protons bound (

).- represents the dication.

- represents the monocation.

- represents the free base.

-

Validation Check: The titration curve must show two distinct inflection points (or a broadened single inflection if pKa values are < 3 units apart). For this molecule, distinct inflections at pH ~5.4 and ~9.2 are expected.

Visualization of Experimental Logic

Caption: Figure 1: Potentiometric titration workflow ensuring carbonate-free conditions for accurate amine pKa determination.

Part 3: Formulation Implications

pH-Dependent Solubility Profiling

The solubility of 1-(Cyclopentylmethyl)piperazine hydrochloride is governed by the Henderson-Hasselbalch equation extended for diprotic bases.

- : Intrinsic solubility of the neutral free base (likely < 1 mg/mL).

-

Formulation Sweet Spot: To maintain solubility > 10 mg/mL for parenteral formulations, the pH must be maintained below 8.0 .

-

Buffer Incompatibility: Avoid phosphate buffers near pH 6-7 if high concentrations of calcium are present in vivo, but more importantly, avoid citrate buffers if there is a risk of forming insoluble citrate salts, a common issue with piperazines.

Salt Selection Strategy

The hydrochloride salt is the standard "first-intent" salt. However, if the pH of the saturated solution (pHmax) is too low (causing irritation), or if the hygroscopicity is too high (common with piperazine HCl salts), alternative counter-ions should be screened based on the pKa gap.

-

Counter-ion Rule:

. -

Since the primary basic pKa is ~9.2, weak acids like Succinic acid (pKa ~4.2) or Fumaric acid (pKa ~3.0) are excellent candidates for stable, less hygroscopic salts.

Stability & Degradation Pathways

Piperazine derivatives are susceptible to N-oxidation and reaction with reducing sugars (Maillard reaction).

-

Protocol: Ensure formulation excipients are peroxide-free (e.g., use low-peroxide grades of Polysorbate 80).

-

Packaging: Store under nitrogen to prevent CO₂ absorption, which can form carbamates with the secondary amine (N4) at alkaline pH.

Formulation Decision Tree

Caption: Figure 2: Decision logic for salt and buffer selection based on pKa and hygroscopicity profiles.

References

-

PubChem. (2025).[5] 1-(Cyclopentylmethyl)piperazine | C10H20N2.[6][7] National Library of Medicine. Available at: [Link]

-

Khalili, F., Henni, A., & East, A. L. (2009).[8] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[2][8] Journal of Chemical & Engineering Data, 54(11), 2914–2920. (Provides foundational data on N-alkyl piperazine pKa shifts). Available at: [Link]

- Perrin, D. D. (1964). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series.

Sources

- 1. Piperazine - Wikipedia [en.wikipedia.org]

- 2. uregina.ca [uregina.ca]

- 3. researchgate.net [researchgate.net]

- 4. (R)-1-Cyclopentyl-3-methyl-piperazine (1187928-40-0) for sale [vulcanchem.com]

- 5. 1-Cyclopentylpiperazine | C9H18N2 | CID 806421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-(Cyclopentylmethyl)piperazine dihydrochloride [cymitquimica.com]

- 7. CAS 82500-22-9: Piperazine, 1-(cyclopentylmethyl)- [cymitquimica.com]

- 8. semanticscholar.org [semanticscholar.org]

Therapeutic Potential of 1-(Cyclopentylmethyl)piperazine Derivatives in Drug Discovery

Executive Summary

The 1-(Cyclopentylmethyl)piperazine moiety represents a strategic pharmacophore in modern medicinal chemistry. As a derivative of the privileged piperazine scaffold, this structural motif combines the solubilizing and hydrogen-bonding capabilities of the piperazine ring with the lipophilic, steric bulk of the cyclopentylmethyl group. Unlike its aromatic analog (the benzyl group), the cyclopentylmethyl substituent offers a distinct metabolic profile and saturation character, making it a critical tool for fine-tuning lipophilicity (LogP) , blood-brain barrier (BBB) penetration , and receptor subtype selectivity .

This technical guide analyzes the therapeutic utility of this scaffold, synthesizing data from anthelmintic research, epigenetic modulation, and antimicrobial discovery. It provides actionable protocols for synthesis and biological evaluation, designed for immediate application in hit-to-lead optimization campaigns.

Part 1: Medicinal Chemistry & SAR Logic

The Pharmacophoric Argument

In drug design, the transition from a simple piperazine to a 1-(cyclopentylmethyl)piperazine derivative is rarely accidental. It serves three specific mechanistic functions:

-

Hydrophobic Pocket Probing: The cyclopentyl ring acts as a "fatty" anchor. In G-Protein Coupled Receptors (GPCRs) like Sigma-1 or Dopamine D2/D3 , this group targets secondary hydrophobic pockets adjacent to the orthosteric binding site, often enhancing affinity via van der Waals interactions.

-

Selectivity "Toggle": The saturation of the ring (sp3 vs sp2 carbons) alters the vector of the substituent. As demonstrated in Vesicular Acetylcholine Transporter (VAChT) studies, this subtle geometric change can drastically reduce affinity for mammalian isoforms while maintaining potency against parasite isoforms, acting as a filter for toxicity.

-

Metabolic Stability: Unlike benzyl groups, which are prone to rapid oxidation at the benzylic position (forming benzoic acid derivatives), the cyclopentylmethyl group is generally more resistant to rapid CYP450-mediated dealkylation, prolonging half-life (

).

Comparative Activity Profile

The following table summarizes the impact of the cyclopentylmethyl group across different therapeutic targets based on recent high-throughput screening and SAR campaigns.

| Target Class | Compound Series | Effect of Cyclopentylmethyl Group | Therapeutic Implication |

| Anthelmintic | Nemacol Analogs | Reduced affinity for mammalian VAChT (>30-fold vs. Vesamicol) | Increases therapeutic index (Safety) [1] |

| Epigenetics | Indazole EZH2 Inhibitors | Reduced potency vs. Cyclopentyl (direct attachment) | Highlights strict steric limits in EZH2 solvent channel [2] |

| Opioid | Triamine/Piperazine Ligands | Moderate affinity retention (Ki ~170 nM) | Useful for probing hydrophobic tolerance in |

| Antimicrobial | Sulfide-Piperazines | Maintained broad-spectrum activity | Validates group as a stable lipophilic carrier for biocides [4] |

Part 2: Synthetic Methodologies

To integrate this moiety into a drug candidate, two primary pathways are employed: Reductive Amination (Preferred) and Nucleophilic Substitution .

Pathway Logic & Visualization

-

Reductive Amination: Preferred for late-stage functionalization because it avoids over-alkylation (quaternization) common with alkyl halides.

-

Nucleophilic Substitution: Used when the cyclopentylmethyl halide is readily available and the piperazine secondary amine is sterically unhindered.

Figure 1: Synthetic strategies for accessing 1-(cyclopentylmethyl)piperazine derivatives. The solid line represents the preferred reductive amination route.

Validated Experimental Protocol: Reductive Amination

Objective: Synthesis of 1-(cyclopentylmethyl)piperazine from a monosubstituted piperazine precursor.

Reagents:

-

Substrate: N-Boc-piperazine or 1-substituted piperazine (1.0 eq)

-

Reagent: Cyclopentanecarbaldehyde (1.2 eq)

-

Reductant: Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Catalyst: Acetic Acid (glacial, 1-2 drops)

Step-by-Step Methodology:

-

Complexation: In a dry round-bottom flask under

atmosphere, dissolve the piperazine derivative (e.g., 10 mmol) in anhydrous DCE (50 mL). -

Activation: Add Cyclopentanecarbaldehyde (12 mmol). If the reaction is sluggish, add catalytic Acetic Acid to adjust pH to ~5-6 (facilitates iminium ion formation). Stir at room temperature for 30 minutes.

-

Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (15 mmol) portion-wise over 10 minutes to control exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via LC-MS (Look for M+1 peak of product; disappearance of imine intermediate).

-

Workup (Self-Validating Step): Quench with saturated aqueous

. Extract with DCM (3x). The basic workup ensures the amine product is in the organic phase, while excess borate salts remain in the aqueous phase. -

Purification: Dry organic layer over

, concentrate, and purify via flash column chromatography (typically MeOH/DCM gradient).

Part 3: Therapeutic Case Studies

Case Study 1: Anthelmintic Selectivity (The "Nemacol" Series)

Context: Parasitic nematodes possess Vesicular Acetylcholine Transporters (VAChT) homologous to mammals. Non-selective inhibition leads to host toxicity. Mechanism: Researchers synthesized "Nemacol" analogs containing the 1-(cyclopentylmethyl)piperazine moiety. Outcome: The inclusion of the cyclopentylmethyl group at the R2 position significantly reduced affinity for the rat (mammalian) VAChT compared to the reference compound Vesamicol.[1] Significance: This demonstrates that the cyclopentylmethyl group can act as a negative selectivity determinant , sterically clashing with the mammalian protein isoform while potentially retaining activity against the parasite target, thereby widening the therapeutic window [1].

Case Study 2: Antimicrobial & Antifungal Agents

Context: Multi-drug resistant pathogens require novel scaffolds. Mechanism: A library of 1-(cyclopentylmethyl)-4-(phenylthio)phenyl piperazines was synthesized. Outcome: Compound HS-4d (containing the cyclopentylmethyl moiety) showed activity against S. aureus and C. albicans. Significance: The lipophilicity of the cyclopentylmethyl group likely facilitates penetration through the bacterial cell wall, a critical barrier for polar antibiotics. The piperazine core acts as a linker, positioning the aryl-sulfide warhead effectively [4].

Part 4: Logical Framework for Lead Optimization

When should you introduce a 1-(cyclopentylmethyl)piperazine group? Use this decision matrix.

Figure 2: Decision matrix for incorporating the cyclopentylmethyl moiety during Structure-Activity Relationship (SAR) exploration.

References

-

BioRxiv. (2022). Nemacol is a Small Molecule Inhibitor of C. elegans Vesicular Acetylcholine Transporter with Anthelmintic Potential. Retrieved from [Link][2][3]

-

Journal of Medicinal Chemistry (PMC). (2020). Structure–Activity Relationship Studies for Enhancer of Zeste Homologue 2 (EZH2) and Enhancer of Zeste Homologue 1 (EZH1) Inhibitors. Retrieved from [Link]

-

Journal of Medicinal Chemistry (PMC). (2008). Identification, Structure-Activity Relationships and Molecular Modeling of Potent Triamine and Piperazine Opioid Ligands.[4] Retrieved from [Link]

-

Records of Natural Products / ResearchGate. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.[5] Retrieved from [Link]

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. Structure–Activity Relationship Studies for Enhancer of Zeste Homologue 2 (EZH2) and Enhancer of Zeste Homologue 1 (EZH1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2016138988A1 - Piperazine inhibitors of bacterial gyrase and topoisomerase iv - Google Patents [patents.google.com]

- 4. Identification, Structure-Activity Relationships and Molecular Modeling of Potent Triamine and Piperazine Opioid Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Cyclopentyl Piperazine Moiety: A Strategic Pharmacophore in Medicinal Chemistry

The following technical guide details the medicinal chemistry of the cyclopentyl piperazine moiety, structured for drug discovery professionals.

Executive Summary

The 1-cyclopentylpiperazine moiety represents a "privileged substructure" in modern drug design, serving as a critical modulator of physicochemical properties and target engagement. Unlike its acyclic (isopropyl, tert-butyl) or larger cyclic (cyclohexyl) analogs, the cyclopentyl group offers a unique "Goldilocks" balance: it provides significant lipophilic bulk to fill hydrophobic pockets without the excessive metabolic liability of larger rings or the rotational entropy of acyclic chains.

This guide analyzes the structural, metabolic, and synthetic utility of this moiety, focusing on its application in Histamine H3 antagonists , Sigma receptor ligands , and Chemokine receptor modulators .

Physicochemical & Structural Profile[1][2][3]

Conformational Analysis

The piperazine ring typically adopts a chair conformation to minimize 1,3-diaxial interactions. The attachment of a cyclopentyl group at the N1 position introduces specific steric constraints:

-

Ring Puckering: The cyclopentyl ring is not planar; it exists in a dynamic equilibrium between envelope and twist conformations. This flexibility allows it to mold into hydrophobic sub-pockets that are too tight for a rigid phenyl ring or too shallow for a bulky cyclohexyl group.

-

Cone Angle: The cyclopentyl group has a smaller cone angle than a cyclohexyl or adamantyl group, reducing steric clash with the receptor backbone while maintaining sufficient hydrophobic contact surface area.

Lipophilicity and Basicity (The "Sweet Spot")

The N-cyclopentyl substitution modulates the basicity of the piperazine nitrogens, influencing both solubility and membrane permeability.

| Substituent | Metabolic Risk | Steric Bulk (A-Value) | |

| Isopropyl | Baseline | High (N-dealkylation) | Medium |

| Cyclopentyl | +0.8 vs iPr | Balanced | High (Flexible) |

| Cyclohexyl | +1.2 vs iPr | High (Ring Oxidation) | Very High (Rigid) |

| Phenyl | +1.5 vs iPr | CYP Inhibition Risk | Planar/Rigid |

Key Insight: The cyclopentyl group increases lipophilicity (LogD) sufficiently to cross the Blood-Brain Barrier (BBB)—crucial for CNS targets like H3 and Sigma receptors—but remains less lipophilic than cyclohexyl, reducing the risk of non-specific protein binding and phospholipidosis.

Metabolic Stability: The "Ring Size" Rule

One of the most compelling reasons to select a cyclopentyl over a cyclohexyl or cyclopropyl group is the manipulation of metabolic "soft spots."

The Metabolic Shift Mechanism

Metabolic studies on N-cycloalkyl amines (e.g., in fentanyl analogs and piperazine antipsychotics) reveal a distinct trend:

-

Small Rings (Cyclopropyl/Cyclobutyl): The primary metabolic pathway is N-dealkylation (loss of the ring entirely), leading to active or toxic normetabolites.

-

Large Rings (Cyclohexyl): The primary pathway shifts to Ring Oxidation (hydroxylation at C3/C4), often creating complex mixtures of stereoisomeric metabolites.

-

Cyclopentyl (The Balance): Exhibits a hybrid profile. It slows the rate of N-dealkylation compared to acyclic analogs (due to steric hindrance) but is less prone to rapid oxidative clearance than cyclohexyl rings.

Protocol Note: When optimizing a lead series, if N-dealkylation is the clearance driver, switching from isopropyl to cyclopentyl often blocks this pathway via steric shielding of the

Case Studies in Drug Discovery

Case Study 1: Imidazole-Free Histamine H3 Receptor Antagonists

Early H3 antagonists contained imidazole rings, which caused CYP450 inhibition and poor BBB penetration. The "non-imidazole" revolution replaced this core with piperazines/piperidines.

-

Role of Cyclopentyl Piperazine: It serves as the basic amine pharmacophore. The cyclopentyl group fills a specific lipophilic pocket in the H3 receptor, providing high affinity (

in low nM range) and selectivity over H1/H2 receptors. -

Example: S 38093 (Servier) and related quinoline-based H3 antagonists utilize this scaffold to achieve high brain penetration and efficacy in cognitive models (Alzheimer’s/Schizophrenia).

Case Study 2: Sigma Receptor Selectivity (Fine-Tuning)

In the development of Sigma-1 (

-

The Experiment: Researchers modified the N-terminus of the template molecule PB28 .

-

The Result:

-

N-Cyclohexyl (PB28): High affinity for both

and -

N-Cyclopentyl analogs: Often show a shift in selectivity ratios. The slightly smaller volume of the cyclopentyl group can discriminate between the larger hydrophobic pocket of

and the more constrained

-

-

Application: This allows medicinal chemists to "dial in" selectivity for tumor imaging (

) vs. neuroprotection (

Synthetic Methodologies

The synthesis of 1-cyclopentylpiperazine derivatives relies on two robust pathways: Reductive Amination (preferred for scale) and Nucleophilic Substitution .

Pathway Visualization (Graphviz)

Caption: Comparative synthetic routes to 1-cyclopentylpiperazine intermediates. Reductive amination is generally preferred to avoid bis-alkylation byproducts.

Experimental Protocol: Reductive Amination (Standardized)

-

Reagents: Piperazine (1.2 eq), Cyclopentanone (1.0 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCM.

-

Procedure:

-

Dissolve cyclopentanone and piperazine in dry DCM.

-

Add catalytic acetic acid to activate the ketone. Stir for 30 min to form the iminium ion.

-

Add STAB portion-wise at 0°C. Warm to RT and stir for 12h.

-

Critical Step: Quench with saturated NaHCO3. The basic workup ensures the product is in the free base form for extraction.

-

Purification: Since the product is a diamine, standard silica chromatography requires 1-5% Triethylamine or Ammonia in the eluent to prevent streaking.

-

Future Outlook: Lipid Nanoparticles (LNPs)

A rapidly emerging application is in Ionizable Lipids for mRNA delivery (e.g., COVID-19 vaccines).

-

Mechanism: The piperazine core provides the necessary pKa (6.0–6.5) for endosomal escape.

-

Innovation: Recent libraries compare cyclohexyl vs piperazine cores. The N-cyclopentyl variant is being explored to fine-tune the "cone shape" of the lipid tail, which dictates the LNP's fusogenicity with the cell membrane.

References

-

H3 Receptor Antagonists & S 38093

-

Metabolic Stability of Cycloalkyl Rings

-

Sigma Receptor SAR (PB28 Analogs)

- Title: Exploring the importance of piperazine N-atoms for sigma(2) receptor affinity and activity.

- Source: Journal of Medicinal Chemistry (2009).

-

URL:[Link]

-

General Piperazine Medicinal Chemistry

- Title: The medicinal chemistry of piperazines: A review.

- Source: Chem Biol Drug Des (2024).

-

URL:[Link]

Sources

- 1. ovid.com [ovid.com]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]

pharmacological profile of 1-(Cyclopentylmethyl)piperazine pharmacophore

The following technical guide provides an in-depth pharmacological profile of the 1-(Cyclopentylmethyl)piperazine pharmacophore. It is structured to serve researchers in medicinal chemistry and drug discovery, focusing on the moiety's role as a privileged scaffold in CNS and oncology therapeutics.

Technical Guide & Whitepaper

Executive Summary: The Modular Scaffold

The 1-(Cyclopentylmethyl)piperazine moiety (CAS 82500-22-9) is not merely a chemical building block; it is a privileged pharmacophore in modern medicinal chemistry. Its structural architecture—comprising a lipophilic cyclopentyl "anchor," a flexible methylene linker, and a basic piperazine core—enables it to interrogate specific hydrophobic and electrostatic domains within G-Protein Coupled Receptors (GPCRs) and intracellular chaperone proteins.

This guide delineates the pharmacological utility of this scaffold, specifically its high-affinity interactions with Sigma-1 receptors (σ1R) , Serotonin receptors (5-HT1A) , and emerging targets in kinase inhibition .

Structural Pharmacology & SAR Analysis

The Pharmacophoric Triad

The biological activity of this moiety is governed by three distinct structural zones. Understanding these zones is critical for rational drug design (SAR).

| Structural Zone | Chemical Property | Pharmacological Function |

| Zone A: Cyclopentyl Ring | Lipophilic ( | Hydrophobic Anchor: Occupies the primary hydrophobic pocket of the receptor (e.g., the orthosteric site of 5-HT1A or the hydrophobic vestibule of σ1R). Provides metabolic stability compared to linear alkyl chains. |

| Zone B: Methylene Linker | Rotational flexibility ( | Spacer Arm: Allows the cyclopentyl group to orient correctly within the binding pocket while maintaining the optimal distance (approx. 3.5–5 Å) from the basic nitrogen. |

| Zone C: Piperazine Core | Basic amine ( | Ionic Warhead: The |

Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the interaction logic between the pharmacophore and a generic GPCR/Sigma binding pocket.

Figure 1: SAR interaction map showing the mapping of the 1-(Cyclopentylmethyl)piperazine scaffold to receptor binding sites.

Pharmacodynamics & Mechanism of Action

Primary Target: Sigma-1 Receptor (σ1R) Modulation

The 1-(cyclopentylmethyl)piperazine motif is highly homologous to the hydrophobic tails of potent σ1R ligands like PRE-084 and Cutamesine (SA4503) .

-

Mechanism: The pharmacophore acts as a "chaperone modulator." Upon binding, it triggers the dissociation of σ1R from the Binding Immunoglobulin Protein (BiP) at the Mitochondria-Associated ER Membrane (MAM).

-

Downstream Effect: This dissociation allows σ1R to chaperone IP3 Receptors (IP3R3) , stabilizing Ca²⁺ flux from the ER to mitochondria, which enhances ATP production and promotes neuronal survival (neuroprotection).

Secondary Target: 5-HT1A & D2 Receptors

In the context of CNS disorders, the cyclopentyl group serves as a bioisostere for the phenyl ring found in aryl-piperazine antipsychotics (e.g., Aripiprazole fragments).

-

Selectivity: The cyclopentyl group often improves metabolic stability over phenyl rings (avoiding hydroxylation) while maintaining sufficient lipophilicity to cross the Blood-Brain Barrier (BBB).

Emerging Target: Kinase Inhibition

Recent studies indicate that N-substituted piperazines, including cyclopentyl derivatives, can inhibit Src kinases when coupled to purine nucleobases, serving as scaffolds for antiproliferative agents in hepatocellular carcinoma.

Experimental Protocols

Chemical Synthesis: Reductive Amination

Rationale: Direct alkylation often leads to over-alkylation. Reductive amination is the self-validating standard for mono-substitution.

Reagents: Cyclopentanecarbaldehyde, Piperazine (anhydrous), Sodium Triacetoxyborohydride (STAB), Dichloroethane (DCE), Acetic Acid.

Protocol:

-

Solution Prep: Dissolve Piperazine (1.5 eq, excess to prevent bis-alkylation) in DCE under

atmosphere. -

Activation: Add Cyclopentanecarbaldehyde (1.0 eq) and Acetic Acid (1.0 eq). Stir for 30 min at Room Temperature (RT) to form the iminium ion intermediate.

-

Reduction: Cool to 0°C. Add STAB (1.4 eq) portion-wise.

-

Reaction: Warm to RT and stir for 12–16 hours. Monitor by TLC (System: DCM/MeOH/NH4OH 90:9:1).

-

Workup: Quench with sat.

. Extract with DCM (3x). Wash organic layer with brine, dry over -

Purification: Flash chromatography on silica gel. The product is an oil that can be converted to the dihydrochloride salt for stability.

In Vitro Binding Assay: Sigma-1 Receptor

Rationale: To determine the affinity (

Materials:

-

Ligand: [³H]-(+)-Pentazocine (Specific σ1R agonist).[2]

-

Tissue: Guinea pig brain membrane homogenates (rich in σ1R).

-

Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

-

Incubation: Incubate membrane homogenates (approx. 500 µg protein) with [³H]-(+)-Pentazocine (3 nM) and varying concentrations of the test compound (

to -

Equilibrium: Incubate at 37°C for 120 minutes.

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Calculate

and convert to

Functional Readout: Calcium Mobilization Assay

Rationale: To verify if the ligand acts as an agonist (enhancing Ca²⁺ flow) or antagonist.

Workflow:

-

Load NG108-15 neuroblastoma cells with Fura-2 AM (ratiometric Ca²⁺ dye).

-

Pre-treat cells with the test compound (1–10 µM) for 30 minutes.

-

Stimulate ER Ca²⁺ release using Bradykinin.

-

Measurement: Monitor fluorescence ratio (340/380 nm). Agonists of σ1R will potentiate the Bradykinin-induced Ca²⁺ spike; antagonists will attenuate it.

Signaling Pathway Visualization

The following diagram details the mechanism by which the 1-(Cyclopentylmethyl)piperazine pharmacophore (as a Sigma-1 agonist) exerts neuroprotective effects.

Figure 2: Sigma-1 Receptor signaling cascade activated by the pharmacophore.[2]

References

-

PubChem. (n.d.). 1-Cyclopentylpiperazine | C9H18N2. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

-

Berardi, F., et al. (2009). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review. PubMed. Retrieved from [Link]

-

Gunduz, M. G., et al. (2023). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. PubMed Central. Retrieved from [Link]

-

Zampieri, D., et al. (2024). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central. Retrieved from [Link]

Sources

- 1. Exploring the importance of piperazine N-atoms for sigma(2) receptor affinity and activity in a series of analogs of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28). | Merck [merckmillipore.com]

- 2. 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Thermal Profiling of 1-(Cyclopentylmethyl)piperazine Hydrochloride: Melting Point and Stability Dynamics

Executive Summary & Chemical Context

As a Senior Application Scientist in pharmaceutical materials characterization, understanding the solid-state properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 1-(Cyclopentylmethyl)piperazine is a critical heterocyclic building block utilized in the synthesis of various neuroactive and pharmacological agents.

The free base form of this compound (CAS: 82500-22-9) typically exists as a liquid at room temperature due to the high degrees of freedom provided by the cyclopentylmethyl substituent and the lack of strong intermolecular hydrogen bonding[1]. To improve handling, solubility, and thermal stability, it is routinely converted into its hydrochloride salt, 1-(Cyclopentylmethyl)piperazine hydrochloride (CAS: 1215167-72-8)[2]. This whitepaper details the causal mechanisms behind its thermal behavior and provides a self-validating analytical protocol for determining its melting point (

Mechanistic Causality: Salt Formation and Thermal Stability

The transition from a free base to a hydrochloride salt fundamentally alters the thermodynamic landscape of the molecule.

-

Lattice Energy Enhancement: Protonation of the secondary amine on the piperazine ring by hydrochloric acid generates a stable ionic pair. This introduces strong electrostatic interactions and intermolecular hydrogen bonding within the crystal lattice, drastically increasing the energy required to induce a phase transition (melting).

-

Thermal Degradation Pathways: Piperazine hydrochlorides generally exhibit high thermal stability, often remaining stable up to 200°C–250°C[3]. When degradation does occur, it typically proceeds via the volatilization of HCl gas, followed by the homolytic cleavage or dealkylation of the cyclopentylmethyl group[4].

To accurately map these events, researchers must employ a combination of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) .

Caption: Self-validating analytical workflow for determining the thermal profile of piperazine salts.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol integrates internal validation steps. The causality behind each parameter is explicitly defined to prevent methodological errors.

Phase 1: Instrument Calibration (Validation Step)

-

DSC Calibration: Run a high-purity Indium standard (

= 156.6°C, -

TGA Calibration: Perform a weight calibration using certified standard weights (e.g., 10 mg and 100 mg) and verify the temperature using a curie-point reference material.

Phase 2: Sample Preparation

-

Desiccation: Dry the 1-(Cyclopentylmethyl)piperazine HCl sample in a vacuum desiccator over

for 24 hours. Causality: Piperazine salts can be hygroscopic. Residual moisture will manifest as a broad endothermic peak around 100°C in DSC and premature mass loss in TGA, convoluting the actual melting point data. -

Weighing: Accurately weigh 2–5 mg for DSC (into an aluminum pan with a pinhole lid) and 5–10 mg for TGA (into a platinum or alumina crucible). Causality: The pinhole lid in DSC allows volatile degradants to escape, preventing pan deformation and pressure-induced shifts in the melting point.

Phase 3: DSC and TGA Execution

-

Atmosphere: Purge both instruments with dry Nitrogen (

) at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation, ensuring that any mass loss observed in TGA is purely due to intrinsic thermal decomposition. -

Heating Rate: Apply a linear heating ramp of 10°C/min from 25°C to 350°C. Causality: A 10°C/min rate is the empirical sweet spot. Slower rates (e.g., 2°C/min) yield low heat flow signals (poor sensitivity), while faster rates (e.g., 20°C/min) introduce thermal lag, artificially inflating the apparent melting point.

Caption: Sequential thermal transition and degradation pathway of N-alkylpiperazine hydrochlorides.

Data Presentation: Expected Thermal Parameters

While the exact melting point of a specific batch depends on its crystalline purity and polymorphic form, N-alkylpiperazine hydrochlorides exhibit highly predictable thermal behavior[3][4]. The table below synthesizes the expected quantitative data ranges for 1-(Cyclopentylmethyl)piperazine HCl based on structurally analogous compounds.

| Parameter | Analytical Method | Expected Range | Mechanistic Significance |

| Melting Point ( | DSC | 210°C – 260°C | Represents the endothermic collapse of the ionic crystal lattice. Often occurs concurrently with initial decomposition. |

| Decomposition Onset ( | TGA | > 240°C | Marks the precise temperature at which the compound begins to lose mass (volatilization of HCl or cleavage of the cyclopentyl group). |

| Enthalpy of Fusion ( | DSC | 80 – 120 J/g | Reflects the lattice energy. A lower value in a specific batch indicates amorphous content or impurities. |

| Moisture Content | TGA | < 0.5% mass loss | Mass loss below 120°C indicates surface or bound water, confirming the efficacy of the desiccation step. |

By adhering to this rigorous, self-validating framework, researchers can confidently establish the thermal stability limits of 1-(Cyclopentylmethyl)piperazine HCl, ensuring its viability for downstream high-temperature synthetic coupling reactions or pharmaceutical formulation processes.

References

Below is the consolidated list of authoritative sources and verified data endpoints utilized in the formulation of this technical guide:

-

[1] Title: Piperazine, 1-(cyclopentylmethyl)- (CAS 82500-22-9) | Source: CymitQuimica | URL:

-

[2] Title: CAS: 1215167-72-8 | 1-(Cyclopentylmethyl)piperazine hydrochloride | Source: CymitQuimica | URL:

-

[3] Title: 1-(2,4-DIMETHYLPHENYL)PIPERAZINE hydrochloride | Source: Benchchem | URL:

-

[4] Title: piperazines: Topics by Science.gov | Source: Science.gov | URL:

Sources

Methodological & Application

Application Note: Synthesis of 1-(Cyclopentylmethyl)piperazine Dihydrochloride

Executive Summary

1-(Cyclopentylmethyl)piperazine is a versatile pharmacophore frequently utilized in the design of ligands for G-protein coupled receptors (GPCRs), particularly sigma receptors, and as a core scaffold in antimicrobial and antiviral drug discovery. Its structural value lies in the cyclopentylmethyl moiety, which provides a lipophilic anchor while maintaining a specific spatial orientation distinct from direct cyclopentyl attachment.

This Application Note details a robust, high-fidelity protocol for synthesizing 1-(Cyclopentylmethyl)piperazine starting from piperazine . While direct alkylation with halides is possible, this guide prioritizes Reductive Amination (Route A) as the "Gold Standard" method for research-scale synthesis due to its superior selectivity profile and milder conditions. An alternative Nucleophilic Substitution (Route B) protocol is provided for scenarios where reagent availability dictates otherwise.

Retrosynthetic Analysis & Strategy

The synthesis poses a classic challenge in piperazine chemistry: controlling mono-alkylation . Piperazine is a symmetric diamine; once the first alkyl group is introduced, the resulting secondary amine is often more nucleophilic than the starting material, leading to significant bis-alkylated by-products (1,4-disubstituted piperazines).

Strategic Pathways

-

Route A: Reductive Amination (Recommended)

-

Mechanism: Condensation of piperazine with cyclopentanecarbaldehyde to form an iminium ion, followed by in situ reduction.

-

Advantage: Using sodium triacetoxyborohydride (STAB) allows for "reductive alkylation" where the iminium species is reduced faster than the aldehyde reacts with the product. This kinetic control, combined with excess piperazine, maximizes mono-selectivity.

-

-

Route B: Nucleophilic Substitution

-

Mechanism: SN2 attack of piperazine on (bromomethyl)cyclopentane (also known as cyclopentylmethyl bromide).

-

Challenge: Requires a large excess of piperazine (typically 3-5 equivalents) to statistically favor the mono-product.

-

Reaction Scheme (DOT Visualization)

Figure 1: Strategic pathways for the synthesis of 1-(Cyclopentylmethyl)piperazine.

Experimental Protocol: Route A (Reductive Amination)

This protocol is optimized for a 10 mmol scale .

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Amount | Role |

| Piperazine | 86.14 | 3.0 | 2.58 g | Nucleophile (Excess) |

| Cyclopentanecarbaldehyde | 98.14 | 1.0 | 0.98 g (~1.07 mL) | Electrophile |

| NaBH(OAc)₃ | 211.94 | 1.5 | 3.18 g | Reducing Agent |

| Acetic Acid (AcOH) | 60.05 | 1.0 | 0.60 g | Catalyst |

| Dichloromethane (DCM) | - | - | 40 mL | Solvent |

| HCl (4M in Dioxane) | - | 2.5 | ~6.5 mL | Salt Formation |

Step-by-Step Procedure

Step 1: Imine Formation

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (2.58 g, 30 mmol) in DCM (30 mL).

-

Note: Piperazine may not fully dissolve immediately; this is acceptable.

-

-

Addition: Add Acetic Acid (0.6 g, 10 mmol). Stir for 5 minutes.

-

Electrophile Addition: Add Cyclopentanecarbaldehyde (0.98 g, 10 mmol) dropwise over 5 minutes.

-

Equilibration: Stir the mixture at Room Temperature (RT) for 30–60 minutes under a nitrogen atmosphere. This allows the hemiaminal/iminium species to form.

Step 2: Reduction[4]

-

Reduction: Cool the reaction mixture to 0°C (ice bath).

-

Reagent Addition: Add Sodium triacetoxyborohydride (STAB) (3.18 g, 15 mmol) portion-wise over 10 minutes.

-

Why STAB? Unlike NaBH₄, STAB is less reactive toward aldehydes but rapidly reduces iminium ions, preventing side reactions.

-

-

Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir overnight (12–16 hours).

-

Monitoring: Check reaction progress via TLC (System: 10% MeOH in DCM + 1% NH₄OH) or LC-MS. The aldehyde spot should disappear.

-

Step 3: Workup & Purification

-

Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.

-

Extraction: Transfer to a separatory funnel. Separate the organic layer. Extract the aqueous layer with additional DCM (2 x 20 mL).

-

Washing: Combine organic phases and wash with Brine (30 mL).

-

Drying: Dry the organic phase over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure to yield the crude oil.

-

Removal of Excess Piperazine:

-

Dissolve the crude oil in Ethyl Acetate (EtOAc) (50 mL).

-

Wash with Water (3 x 20 mL).

-

Critical: Piperazine is highly water-soluble; the lipophilic mono-alkylated product will remain in the EtOAc layer.

-

Dry the EtOAc layer (Na₂SO₄) and concentrate.

-

Yield Check: You should obtain a pale yellow oil (Free Base).

-

Step 4: Salt Formation (Dihydrochloride)

-

Dissolution: Dissolve the free base oil in anhydrous Ethanol (10 mL) or Diethyl Ether (20 mL).

-

Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane (approx. 2.5 equiv relative to the free base yield).[1][5]

-

Precipitation: A white precipitate should form immediately. Stir for 30 minutes at 0°C.

-

Isolation: Filter the solid under vacuum (or nitrogen pressure). Wash the filter cake with cold Diethyl Ether (2 x 10 mL).

-

Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.

Experimental Protocol: Route B (Nucleophilic Substitution)

Use this route if the aldehyde is unavailable or if using (bromomethyl)cyclopentane.

-

Setup: Dissolve Piperazine (3.44 g, 40 mmol, 4 equiv) and K₂CO₃ (2.76 g, 20 mmol) in Acetonitrile (50 mL).

-

Addition: Heat to reflux (80°C). Add (Bromomethyl)cyclopentane (1.63 g, 10 mmol) dropwise over 30 minutes.

-

Reaction: Reflux for 4–6 hours.

-

Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate.

-

Purification: Dissolve residue in DCM, wash with water (3x) to remove excess piperazine. Proceed to salt formation as above.

Process Workflow Diagram

Figure 2: Workup and purification workflow emphasizing the removal of excess piperazine.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesis, compare your product against these expected parameters.

Physical Properties

-

Appearance: White to off-white crystalline solid (Dihydrochloride salt).

-

Melting Point: Typically >200°C (decomposition).[2]

-

Solubility: Highly soluble in water, methanol; insoluble in ether, DCM.

Expected NMR Data (Free Base in CDCl₃)

-

¹H NMR (400 MHz):

- 2.85 (t, 4H, piperazine ring - adjacent to alkyl).

- 2.40 (broad s, 4H, piperazine ring - adjacent to NH).

-

2.20 (d, 2H,

- 2.05 (m, 1H, cyclopentyl methine).

- 1.75–1.20 (m, 8H, cyclopentyl methylene protons).

- 1.80 (s, 1H, NH - exchangeable).

Mass Spectrometry

-

ESI-MS (Positive Mode): Calculated

. Found

Safety & Handling

-

Piperazine: A strong sensitizer and skin irritant. Inhalation can cause asthma-like symptoms. Handle in a fume hood.

-

Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas (flammable). Quench carefully.

-

Cyclopentanecarbaldehyde: Flammable liquid.

References

-

General Reductive Amination Protocol: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Link

- Piperazine Synthesis (Analogous Cyclopropylmethyl): Bioorganic & Medicinal Chemistry Letters, 2012, 22(24), 7436-7440. Synthesis of 1-(cyclopropylmethyl)

-

Product Identification: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 82500-22-9, 1-(Cyclopentylmethyl)piperazine. Link

-

Salt Preparation: Stahl, P. H., & Wermuth, C. G. (Eds.).[2][5] (2011).[6] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

Sources

- 1. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. researchgate.net [researchgate.net]

- 4. JPS61158973A - Production of 1-cyclopentylpiperazine - Google Patents [patents.google.com]

- 5. Piperazine synthesis [organic-chemistry.org]

- 6. 1-(Cyclopropylmethyl)piperazine--hydrogen chloride (1/2) | C8H18Cl2N2 | CID 18403316 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Selective Reductive Amination of Cyclopentanecarbaldehyde and Piperazine

This Application Note provides a rigorous technical guide for the reductive amination of cyclopentanecarbaldehyde with piperazine . It addresses the specific challenge of selective mono-alkylation versus bis-alkylation and provides two distinct protocols tailored to the researcher's purity requirements and available resources.

Abstract & Strategic Overview

The piperazine pharmacophore is ubiquitous in medicinal chemistry, serving as a critical linker in GPCR ligands, kinase inhibitors, and antidepressants. The synthesis of 1-(cyclopentylmethyl)piperazine presents a classic chemoselectivity challenge: piperazine contains two equivalent secondary amine sites. Reacting it with cyclopentanecarbaldehyde can lead to a statistical mixture of the desired mono-alkylated product, the bis-alkylated impurity, and unreacted starting material.

This guide details two protocols to solve this selectivity problem:

-

Protocol A (The "Direct" Method): Utilizes a stoichiometric excess of piperazine to statistically favor mono-alkylation. Best for rapid analog generation or when chromatography is easily automated.

-

Protocol B (The "Protected" Method): Utilizes N-Boc-piperazine to strictly enforce mono-alkylation, followed by deprotection. Best for scale-up, high-purity requirements, or GLP/GMP campaigns.

Reaction Mechanism

The reaction proceeds via the formation of an electrophilic iminium ion intermediate, which is selectively reduced by sodium triacetoxyborohydride (STAB). STAB is preferred over sodium cyanoborohydride (

Mechanistic Pathway (Graphviz Visualization)

Figure 1: Mechanistic pathway of STAB-mediated reductive amination. The iminium ion forms reversibly and is reduced faster than the starting aldehyde.

Experimental Protocols

Protocol A: Direct Mono-Alkylation (Excess Piperazine)

Recommended for: Rapid scouting, small-scale libraries, or cost-sensitive early discovery.

Principle: By using a large excess of piperazine (3–5 equivalents), the probability of a second aldehyde molecule reacting with the already-alkylated product is statistically minimized.

Materials

-

Cyclopentanecarbaldehyde: 1.0 equiv (e.g., 100 mg, 1.02 mmol)

-

Piperazine (anhydrous): 4.0 equiv (351 mg, 4.08 mmol)

-

Sodium Triacetoxyborohydride (STAB): 1.5 equiv (324 mg, 1.53 mmol)

-

Acetic Acid (AcOH): 1.0 equiv (58 µL) - Crucial for catalyzing iminium formation.

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous, 10 mL).

Step-by-Step Procedure

-

Imine Formation: In a dry reaction vial, dissolve Piperazine (4.0 equiv) in DCE (5 mL). Add Acetic Acid (1.0 equiv).

-

Addition: Add Cyclopentanecarbaldehyde (1.0 equiv) dissolved in DCE (5 mL) dropwise over 5 minutes.

-

Note: The mixture may become slightly warm. Stir at Room Temperature (RT) for 30–60 minutes to allow equilibrium formation of the iminium species.[1]

-

-

Reduction: Cool the mixture to 0°C (optional, but recommended to minimize side reactions). Add STAB (1.5 equiv) portion-wise over 10 minutes.

-

Observation: Mild effervescence may occur.

-

-

Reaction: Remove ice bath and stir at RT for 12–16 hours (overnight). Monitor by LC-MS or TLC (stain with Ninhydrin or KMnO4).

-

Quench: Quench by adding saturated aqueous

(10 mL). Stir vigorously for 15 minutes until gas evolution ceases. -

Workup (Critical for Purity):

-

Extract the aqueous layer with DCM (

mL). -

Purification Trick: The excess piperazine is highly water-soluble. Wash the combined organic layers with water (

mL) followed by brine ( -

Dry over

, filter, and concentrate in vacuo.

-

-

Result: The residue is typically the clean mono-alkylated product. If bis-alkylated impurity (>5%) is present, purify via flash chromatography (DCM:MeOH:NH4OH gradient).

Protocol B: High-Fidelity Synthesis (N-Boc Protection)

Recommended for: Scale-up, GLP synthesis, or when >98% purity is required without chromatography.

Principle: Using N-Boc-piperazine blocks one amine site, rendering bis-alkylation chemically impossible. The Boc group is removed in a subsequent step.[2]

Step 1: Reductive Amination[1][3]

-

Reagents: N-Boc-Piperazine (1.0 equiv), Cyclopentanecarbaldehyde (1.1 equiv), STAB (1.4 equiv), AcOH (1.0 equiv), DCE.

-

Procedure: Follow the same addition sequence as Protocol A. Since stoichiometry is 1:1, no excess amine is needed.

-

Workup: Quench with

, extract with DCM, wash with brine, dry, and concentrate. The product is 1-Boc-4-(cyclopentylmethyl)piperazine .

Step 2: Deprotection

-

Reagents: Trifluoroacetic acid (TFA) or HCl in Dioxane.

-

Procedure: Dissolve the intermediate in DCM (5 mL). Add TFA (1–2 mL). Stir at RT for 2 hours.

-

Isolation: Concentrate to remove excess TFA. Basify with saturated

or 1N NaOH to pH >12. Extract with DCM ( -

Result: Pure 1-(cyclopentylmethyl)piperazine free base.

Data Interpretation & Troubleshooting

Expected Analytical Data

| Parameter | Expectation | Notes |

| Appearance | Colorless to pale yellow oil | Darkening indicates oxidation or old STAB. |

| LC-MS (ESI+) | [M+H]+ = 169.17 (approx) | Bis-alkylated byproduct mass: ~237. |

| 1H NMR | Cyclopentyl multiplet (1.2–1.8 ppm) | Piperazine ring protons appear as two triplets or broad singlets around 2.4–2.9 ppm. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Old/Inactive STAB | STAB degrades with moisture. Use a fresh bottle or increase equivalents to 2.0. |

| Bis-Alkylation (Protocol A) | Insufficient Piperazine Excess | Increase piperazine to 5–6 equivalents or switch to Protocol B. |

| Aldehyde Reduction (Alcohol formation) | Reduction too fast | Ensure 30 min "pre-stir" of amine + aldehyde before adding STAB. This favors imine over aldehyde. |

| Emulsion during Workup | Piperazine amphiphilicity | Add solid NaCl to saturate the aqueous layer or use a small amount of MeOH in the organic extraction. |

Workflow Visualization

Figure 2: Decision tree and workflow for selecting the appropriate synthesis route.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862.[3]

-

Gribble, G. W. (1998).[4] Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews, 27, 395-404.

-

BenchChem Technical Support. (2025). Optimizing Reaction Conditions for N-(2-Aminoethyl)piperazine Derivatives. BenchChem Application Notes.

-

Beshore, D. C., & Dinsmore, C. J. (2002).[5] Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Letters, 4(7), 1201–1204.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]

- 3. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 5. Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization [organic-chemistry.org]

Application Note: 1-(Cyclopentylmethyl)piperazine Hydrochloride as a Strategic Building Block in Medicinal Chemistry

Executive Summary

In contemporary drug discovery, the piperazine ring is a ubiquitous pharmacophore, prized for its ability to modulate physicochemical properties, enhance aqueous solubility, and act as a versatile linker. 1-(Cyclopentylmethyl)piperazine hydrochloride (and its free base counterpart) has emerged as a highly strategic building block [1]. By appending a cyclopentylmethyl moiety to one of the piperazine nitrogens, medicinal chemists can precisely tune the lipophilicity (LogP) and steric footprint of a molecule. This specific substitution pattern has proven critical in optimizing ligand binding in deep, hydrophobic receptor pockets—such as those found in opioid, melanocortin, and various G-protein-coupled receptors (GPCRs) [2, 3].

This technical guide provides an in-depth analysis of the causality behind utilizing this building block, alongside self-validating synthetic protocols designed for high-throughput library generation and complex API synthesis.

Physicochemical Profiling & Structural Rationale

The choice between the free base and the hydrochloride salt is dictated by handling requirements. The free base is typically an oil, which can complicate precise weighing and is susceptible to atmospheric degradation (oxidation and CO2 absorption). The hydrochloride salt is a bench-stable, crystalline solid, making it the preferred choice for reproducible parallel synthesis.

Table 1: Physicochemical Properties

| Property | 1-(Cyclopentylmethyl)piperazine (Free Base) | 1-(Cyclopentylmethyl)piperazine HCl |

| CAS Number | 82500-22-9 [1] | 1215167-72-8[4] |

| Molecular Formula | C₁₀H₂₀N₂ | C₁₀H₂₁ClN₂ |

| Molecular Weight | 168.28 g/mol | 204.74 g/mol |

| Physical State | Liquid / Oil | Solid (Powder/Crystals) |

| LogP (Estimated) | ~1.85 | N/A (Ionized) |

| Reactive Site | Secondary Amine (N4) | Secondary Amine (Requires neutralization) |

The "Cyclopentylmethyl" Advantage

Why choose a cyclopentylmethyl group over a simple methyl or a rigid aryl group?

-

Conformational Flexibility vs. Steric Bulk: The methylene spacer allows the cyclopentyl ring to adopt multiple conformations, enabling it to "sweep" and optimally fill hydrophobic sub-pockets in target receptors [2].

-

Metabolic Stability: Unlike straight-chain alkyl groups (e.g., hexyl or pentyl) which are highly susceptible to cytochrome P450-mediated

-oxidation, the cycloalkyl ring offers enhanced metabolic stability. -

Receptor Affinity: Structure-activity relationship (SAR) studies on opioid ligands demonstrate that replacing a simple methyl group with a cyclopentylmethyl group on a piperazine core can dramatically modulate

-receptor vs.

Synthetic Versatility & Reaction Pathways

The secondary amine of 1-(Cyclopentylmethyl)piperazine is highly nucleophilic, allowing it to participate in a wide array of transformations.

Figure 1: Synthetic versatility of 1-(Cyclopentylmethyl)piperazine in medicinal chemistry.

Table 2: Comparative Reaction Parameters for Functionalization

| Reaction Type | Typical Reagents | Temp (°C) | Expected Yield | Causality / Advantage |

| Amidation | HATU, DIPEA, DMF | 20 - 25 | 80 - 95% | HATU prevents epimerization; ideal for late-stage functionalization. |

| SNAr | K₂CO₃, DMF or DMSO | 80 - 120 | 60 - 90% | Cost-effective for electron-deficient heteroaryl halides (e.g., 2-chloropyrimidines). |

| Buchwald-Hartwig | Pd₂(dba)₃, BINAP, NaOtBu, Toluene | 90 - 110 | 50 - 85% | Essential for unactivated aryl halides; BINAP prevents |

Validated Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate in-process controls (IPCs) such as LC-MS and TLC to ensure the causality of each step is verified before proceeding.

Protocol A: High-Efficiency Amidation (Library Generation)

This protocol utilizes HATU as the coupling agent. It is specifically designed to handle the hydrochloride salt of the building block by utilizing an excess of Hünig's base (DIPEA) to liberate the free amine in situ.

Materials:

-

Carboxylic Acid derivative (1.0 equiv)

-

1-(Cyclopentylmethyl)piperazine hydrochloride (1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (3.5 equiv)

-

Anhydrous DMF (0.2 M relative to the acid)

Step-by-Step Methodology:

-

Activation: Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) under a nitrogen atmosphere. Add DIPEA (3.5 mmol). Causality: The excess DIPEA ensures the acid is deprotonated and neutralizes the HCl salt of the piperazine added later.

-

Coupling Agent Addition: Add HATU (1.2 mmol) in one portion. Stir at room temperature for 15 minutes. Self-Validation: The solution will typically turn pale yellow, indicating the formation of the active O-Atab ester.

-

Amine Addition: Add 1-(Cyclopentylmethyl)piperazine hydrochloride (1.1 mmol).

-

Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor via LC-MS. Causality: The bulky cyclopentylmethyl group does not significantly hinder the secondary amine, allowing for rapid conversion.

-

Workup: Quench the reaction by adding water (15 mL). Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ (10 mL), 5% aqueous LiCl (2 x 10 mL), and brine. Causality: The 5% LiCl wash is critical for effectively removing residual DMF from the organic phase.

-

Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (DCM:MeOH gradient).

Protocol B: Buchwald-Hartwig Cross-Coupling

For synthesizing N-aryl derivatives (common in anticancer and antimicrobial agents [5, 6]), traditional SNAr is ineffective on electron-rich or neutral aryl halides. Palladium-catalyzed cross-coupling is required.

Figure 2: Step-by-step workflow for the Buchwald-Hartwig amination of 1-(Cyclopentylmethyl)piperazine.

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk tube, combine the Aryl Bromide (1.0 mmol), Pd₂(dba)₃ (0.05 mmol), BINAP (0.10 mmol), and Sodium tert-butoxide (2.0 mmol). Causality: NaOtBu is a strong, non-nucleophilic base necessary to deprotonate the coordinated amine intermediate in the catalytic cycle.

-

Amine Addition: If using the free base of 1-(cyclopentylmethyl)piperazine, add 1.2 mmol directly. If using the HCl salt, increase NaOtBu to 3.2 mmol to account for neutralization.

-

Degassing: Add anhydrous Toluene (5 mL). Degas the mixture via three freeze-pump-thaw cycles and backfill with Argon. Causality: Oxygen rapidly degrades the Pd(0) catalyst; strict anaerobic conditions are mandatory.

-

Heating: Seal the tube and heat at 100 °C for 8–12 hours.

-

Validation & Workup: Cool to room temperature. Check TLC (typically 5% MeOH in DCM). The disappearance of the aryl bromide indicates completion. Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove palladium black and inorganic salts.

-

Purification: Concentrate the filtrate and purify via automated flash chromatography.

References

-

National Institutes of Health (PMC). (2010). Identification, Structure-Activity Relationships and Molecular Modeling of Potent Triamine and Piperazine Opioid Ligands. Retrieved March 8, 2026, from[Link]

-

World Intellectual Property Organization (WIPO). (2004). WO2004037797 - 2-Alkyl-(2-Amino-3-Aryl-Propionyl)-Piperazine Derivatives and Related Compounds as Melanocortin Receptor Ligands. Retrieved March 8, 2026, from[Link]

-